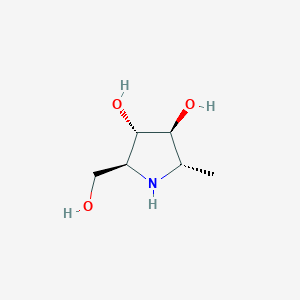![molecular formula C17H14N2O4S B12885995 1H-Pyrrole, 1-[(4-methylphenyl)sulfonyl]-2-(3-nitrophenyl)- CAS No. 637354-45-1](/img/structure/B12885995.png)
1H-Pyrrole, 1-[(4-methylphenyl)sulfonyl]-2-(3-nitrophenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Nitrophenyl)-1-tosyl-1H-pyrrole is a heterocyclic compound that features a pyrrole ring substituted with a 3-nitrophenyl group and a tosyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-nitrophenyl)-1-tosyl-1H-pyrrole typically involves the reaction of 3-nitrobenzaldehyde with pyrrole in the presence of a tosylating agent. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane. The reaction proceeds through the formation of an intermediate Schiff base, which is then cyclized to form the desired pyrrole derivative.
Industrial Production Methods: While specific industrial production methods for 2-(3-nitrophenyl)-1-tosyl-1H-pyrrole are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 2-(3-Nitrophenyl)-1-tosyl-1H-pyrrole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form nitroso or hydroxylamine derivatives.
Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products:
Reduction: 2-(3-Aminophenyl)-1-tosyl-1H-pyrrole.
Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.
Scientific Research Applications
2-(3-Nitrophenyl)-1-tosyl-1H-pyrrole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(3-nitrophenyl)-1-tosyl-1H-pyrrole involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to potential antimicrobial or anticancer effects. The pyrrole ring can also interact with biological macromolecules, influencing their function and activity.
Comparison with Similar Compounds
2-(3-Nitrophenyl)pyrrole: Lacks the tosyl group, which may affect its reactivity and biological activity.
1-Tosyl-1H-pyrrole: Lacks the nitrophenyl group, which may reduce its potential as a bioactive molecule.
3-Nitrophenyl-1H-pyrrole: Similar structure but without the tosyl group, affecting its chemical properties.
Uniqueness: 2-(3-Nitrophenyl)-1-tosyl-1H-pyrrole is unique due to the presence of both the nitrophenyl and tosyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
637354-45-1 |
|---|---|
Molecular Formula |
C17H14N2O4S |
Molecular Weight |
342.4 g/mol |
IUPAC Name |
1-(4-methylphenyl)sulfonyl-2-(3-nitrophenyl)pyrrole |
InChI |
InChI=1S/C17H14N2O4S/c1-13-7-9-16(10-8-13)24(22,23)18-11-3-6-17(18)14-4-2-5-15(12-14)19(20)21/h2-12H,1H3 |
InChI Key |
HMYIGCFCZOPUOI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=CC=C2C3=CC(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


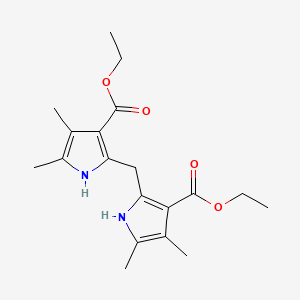
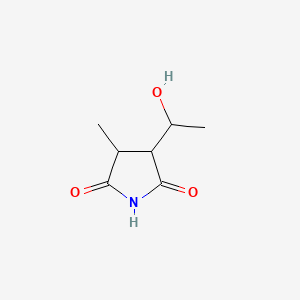

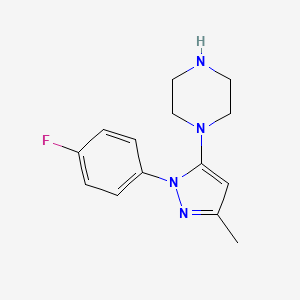
![2-(Aminomethyl)-4-(chloromethyl)benzo[d]oxazole](/img/structure/B12885932.png)
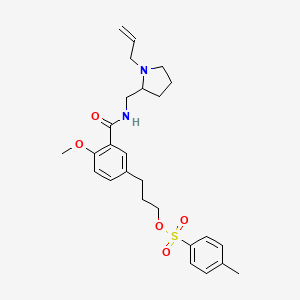
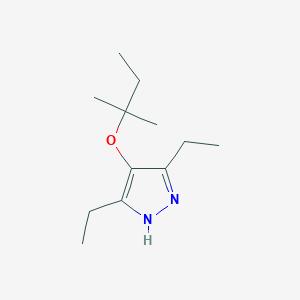
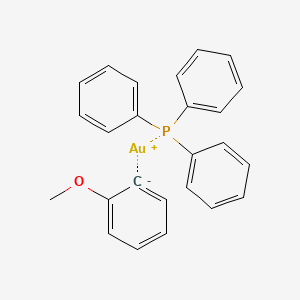
![2-(Difluoromethyl)-5-(trifluoromethylthio)benzo[d]oxazole](/img/structure/B12885979.png)
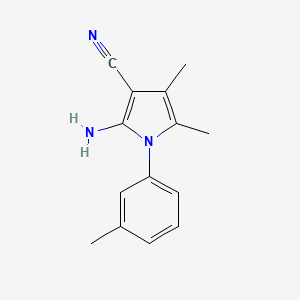
![ethyl N-[(E)-1H-pyrazol-5-yliminomethyl]carbamate](/img/structure/B12885981.png)
![2-(Difluoromethoxy)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12885984.png)
![3-(3-Methoxybenzyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12885991.png)
